molecular formula C20H17N5OS B2416439 (E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 1904609-35-3

(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

Cat. No.: B2416439
CAS No.: 1904609-35-3
M. Wt: 375.45
InChI Key: YACNVJNCBXRXOW-SDNWHVSQSA-N
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Description

(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H17N5OS and its molecular weight is 375.45. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14(11-15-5-3-2-4-6-15)20(26)21-12-19-23-22-18-8-7-17(24-25(18)19)16-9-10-27-13-16/h2-11,13H,12H2,1H3,(H,21,26)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACNVJNCBXRXOW-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide (CAS Number: 2035019-26-0) is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines various pharmacologically relevant moieties, including a thiophene ring and a triazolopyridazine framework. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N5OSC_{20}H_{17}N_{5}OS, with a molecular weight of 375.4 g/mol. The structure includes an acrylamide group that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H17N5OSC_{20}H_{17}N_{5}OS
Molecular Weight375.4 g/mol
CAS Number2035019-26-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that compounds containing triazole and thiophene rings can exhibit diverse pharmacological effects, including anticancer and antimicrobial activities. The proposed mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
  • Assays Used :
    • MTT colorimetric assay was employed to evaluate cell viability.

Results showed that the compound demonstrated promising cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Compounds containing thiophene and triazole rings have been reported to possess antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains and fungi, although specific data on its antimicrobial efficacy is still emerging .

Case Studies

A study conducted on related compounds highlighted the effectiveness of triazolo derivatives against cancer cells. In this study, derivatives were synthesized and tested for their cytotoxic effects using the MTT assay. The findings revealed that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 and A549 cells .

Scientific Research Applications

Biological Activities

  • Anticancer Activity :
    • Compounds containing triazole and thiophene rings have been shown to exhibit significant anticancer properties. For instance, studies have indicated that derivatives with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties :
    • The presence of thiophene in the compound enhances its antimicrobial activity. Research has demonstrated that thiophene derivatives can effectively combat bacterial and fungal infections, making them suitable candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds with triazole structures possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .

Pharmaceutical Applications

The unique structural features of (E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide make it a promising candidate for drug development:

  • Targeted Drug Delivery : The compound's ability to interact with specific biological targets can be exploited to design targeted therapies for diseases such as cancer and infections.
  • Drug Formulation : Its solubility characteristics can be optimized for formulation into various dosage forms, enhancing bioavailability and therapeutic efficacy.

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized a series of triazole derivatives similar to this compound and evaluated their anticancer effects against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of thiophene-containing compounds against various pathogens. The study found that compounds structurally related to this compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the critical steps in synthesizing (E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Heterocyclic Core Formation : Construction of the [1,2,4]triazolo[4,3-b]pyridazine scaffold via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol .

Thiophene Substitution : Introduction of thiophen-3-yl via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system .

Acrylamide Conjugation : Michael addition or nucleophilic substitution to attach the acrylamide moiety, requiring anhydrous conditions and bases like NaH or Et₃N .

  • Optimization : Temperature (60–120°C), solvent polarity (DMF for polar intermediates), and reaction time (monitored via TLC) are critical for yield and purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • Primary Techniques :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from thiophene and triazole protons .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • XRD : Resolve stereochemistry (E-configuration) of the acrylamide double bond .
  • Contradiction Management : Discrepancies in NMR integration (e.g., rotational isomers) are addressed by variable-temperature NMR or computational validation (DFT) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Methodological Answer :
  • Core Modifications :
Variation SiteExample ModificationsBiological Impact
Triazole RingReplace with imidazole or pyrazoleAlters target binding affinity
Thiophene SubstituentSubstitute with furan or nitro groupsModulates solubility and potency
  • Assays : Use kinase inhibition assays (e.g., EGFR) or cellular viability tests (MTT) to correlate structural changes with activity .

Q. What computational strategies predict this compound’s reactivity and binding modes?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study acrylamide conformation and charge distribution .
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for kinases) to identify key interactions (e.g., hydrogen bonds with triazole N-atoms) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Q. How can contradictory data on metabolic stability be resolved?

  • Methodological Answer :
  • In Vitro Models : Compare microsomal stability (human vs. rodent) with CYP450 inhibition assays to identify species-specific metabolism .
  • Metabolite ID : Use LC-MS/MS to detect oxidative products (e.g., sulfoxidation of thiophene) and guide structural hardening .

Methodological Challenges & Solutions

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer :
  • Conditions : Store at −20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/v in DMSO stocks .

Q. How are regioselectivity issues addressed during heterocyclic functionalization?

  • Methodological Answer :
  • Directing Groups : Install transient protecting groups (e.g., Boc on pyridazine N-atoms) to control substitution sites .
  • Catalytic Systems : Use Pd/XPhos for C–H activation at C6 of triazolo-pyridazine, achieving >90% regioselectivity .

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